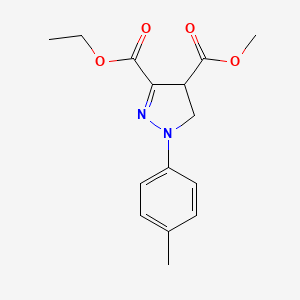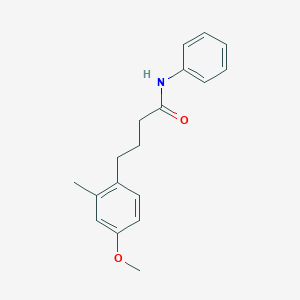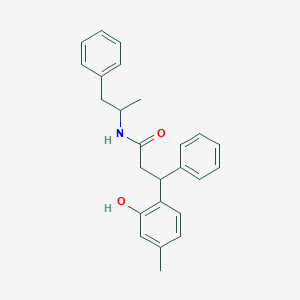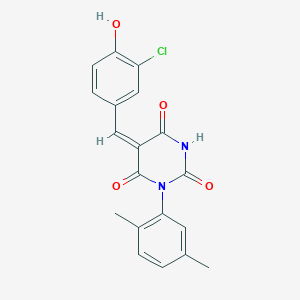
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride
Overview
Description
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, also known as CPP or CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neuropsychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPP will be discussed in
Mechanism of Action
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and protein function in the brain. By inhibiting HDAC, this compound enhances the expression of genes that are involved in synaptic plasticity and learning and memory processes, which may contribute to its therapeutic effects in drug addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the expression of several key genes involved in synaptic plasticity, including brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the density of dendritic spines, which are the sites of synaptic communication between neurons, in the prefrontal cortex and nucleus accumbens, brain regions that are involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is its high potency and selectivity for HDAC inhibition, which allows for precise modulation of gene expression in the brain. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in experimental settings.
Future Directions
There are several potential future directions for the study of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride. One area of interest is the development of novel formulations or delivery methods that improve its solubility and bioavailability. Another area is the investigation of its potential therapeutic applications in other neuropsychiatric disorders beyond drug addiction, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on gene expression and synaptic plasticity in the brain.
Scientific Research Applications
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in the treatment of drug addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14;/h4-7,12H,2-3,8-11H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVASTXJRIBTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,3-benzothiazol-2-ylthio)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3941354.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941370.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)

![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)

![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B3941442.png)